molecular formula C15H22N2O2 B12298354 2,17-Dioxosparteine

2,17-Dioxosparteine

Cat. No.: B12298354
M. Wt: 262.35 g/mol
InChI Key: HBYSMHYHSFSCED-UHFFFAOYSA-N
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Description

2,17-Dioxosparteine is a bis-quinolizidine alkaloid derived from the plant species Lupinus. This compound is part of a family of alkaloids known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antiarrhythmic effects . The structure of this compound includes two oxo groups at positions 2 and 17 on the sparteine skeleton, which significantly influences its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,17-Dioxosparteine can be achieved through various methods. One common approach involves the oxidation of sparteine using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,17-Dioxosparteine undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.

    Substitution: The oxo groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

2,17-Dioxosparteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,17-Dioxosparteine involves its interaction with various molecular targets, including ion channels and enzymes. It is known to block sodium channels, which contributes to its antiarrhythmic effects. Additionally, it may chelate calcium and magnesium ions, further influencing its pharmacological activity .

Comparison with Similar Compounds

  • 2-Oxosparteine
  • 15-Oxosparteine
  • 17-Oxosparteine
  • 2,13-Dioxosparteine
  • 2-Oxo-13-Hydroxysparteine
  • 2-Oxo-17-Hydroxysparteine

Comparison: 2,17-Dioxosparteine is unique due to the presence of oxo groups at both the 2 and 17 positions, which significantly alters its chemical reactivity and biological activity compared to other oxosparteines. This dual substitution pattern provides distinct pharmacological properties and makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione

InChI

InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2

InChI Key

HBYSMHYHSFSCED-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3

Origin of Product

United States

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